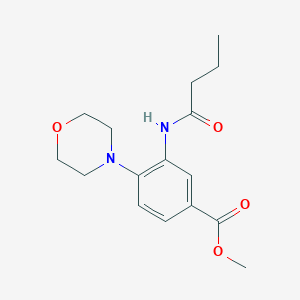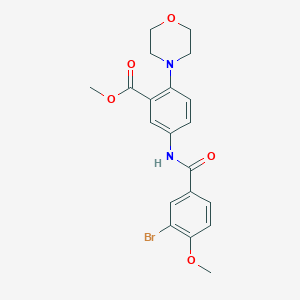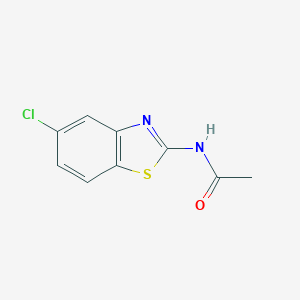![molecular formula C22H17ClN2O3S B244174 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244174.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with 4-chlorothiophenol in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Analyse Chemischer Reaktionen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form corresponding derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity, while the thioether and acetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Vergleich Mit ähnlichen Verbindungen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other benzoxazole derivatives, such as:
N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-[(4-chlorophenyl)thio]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide: The presence of a methyl group instead of a chloro group can influence the compound’s biological activity and binding properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C22H17ClN2O3S |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-19-11-6-14(22-25-17-4-2-3-5-20(17)28-22)12-18(19)24-21(26)13-29-16-9-7-15(23)8-10-16/h2-12H,13H2,1H3,(H,24,26) |
InChI-Schlüssel |
DGJWHEJALLXRRL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide](/img/structure/B244096.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![2-phenoxy-N-{2-[(phenoxyacetyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B244111.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)


